

# Technical Guide: Certificate of Analysis and Purity of Benzyl Benzoate-D12

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## Compound of Interest

Compound Name: Benzyl benzoate-D12

Cat. No.: B1381483

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This technical guide provides a comprehensive overview of the analytical data and methodologies used to certify the purity and isotopic enrichment of **Benzyl Benzoate-D12**. The information is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds as internal standards or in metabolic studies.

## Quantitative Data Summary

The following tables summarize the key analytical specifications for **Benzyl Benzoate-D12**, compiled from various supplier certificates of analysis.

Table 1: Product Specifications

Parameter	Specification	Source
Chemical Name	Benzoic-d5 acid, phenyl-d5-methyl-d2 ester	[1]
CAS Number	352431-26-6	[1]
Molecular Formula	C <sub>14</sub> D <sub>12</sub> O <sub>2</sub>	[1]
Molecular Weight	224.32 g/mol	[1]
Appearance	Colorless to light yellow liquid	[1]

Table 2: Purity and Isotopic Enrichment

Analysis	Method	Result	Source
Chemical Purity	LCMS	99.85%	<a href="#">[1]</a>
Isotopic Enrichment	Not Specified	99.1%	<a href="#">[1]</a>
Isotopic Purity	Not Specified	98 atom % D	<a href="#">[2]</a>

## Experimental Protocols

Detailed methodologies for the key analyses are outlined below. These protocols are based on standard analytical techniques for isotopically labeled compounds.

### Chemical Purity Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)

The chemical purity of **Benzyl Benzoate-D12** is determined using a High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS) detector.

Instrumentation:

- HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a binary pump, autosampler, and column thermostat.
- Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent, with an electrospray ionization (ESI) source.

Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.0  $\mu$ m particle size).
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Gradient Program: A linear gradient is employed, starting from a high concentration of Mobile Phase A and increasing the proportion of Mobile Phase B over the course of the run to elute the analyte and any impurities.

- Flow Rate: 1.5 mL/minute.
- Injection Volume: 10  $\mu$ L.
- Column Temperature: 35°C.

#### Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
- Detection: Selected Ion Monitoring (SIM) of the protonated molecular ion  $[M+H]^+$ .
- Data Analysis: The purity is calculated by dividing the peak area of the main compound by the total peak area of all detected compounds in the chromatogram.

## Isotopic Enrichment and Purity Determination by Mass Spectrometry

The isotopic enrichment and purity are critical parameters for deuterated standards. High-resolution mass spectrometry is a key technique for this assessment.

#### Instrumentation:

- Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap High-Resolution Mass Spectrometer (HRMS).

#### Methodology:

- Sample Infusion: A dilute solution of **Benzyl Benzoate-D12** is directly infused into the mass spectrometer to obtain a high-resolution mass spectrum.
- Full Scan Mass Spectrum: A full scan mass spectrum is acquired in the region of the molecular ion.
- Isotopic Distribution Analysis: The relative intensities of the isotopic peaks (M, M+1, M+2, etc.) are measured.

- **Calculation:** The isotopic enrichment is determined by comparing the experimentally measured isotopic distribution to the theoretical distribution for a given level of deuterium incorporation. The "atom % D" is a measure of the percentage of deuterium atoms at the labeled positions.

## Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and the positions of the deuterium labels.

Instrumentation:

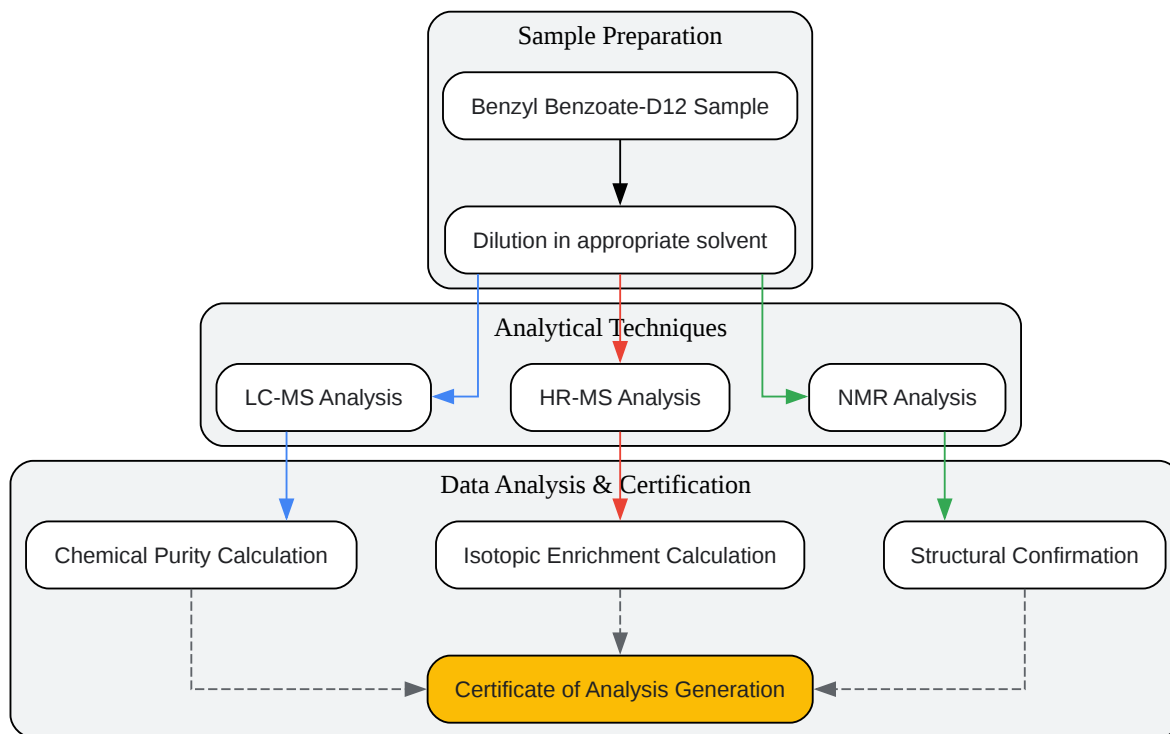
- **NMR Spectrometer:** Bruker Avance III HD 600 MHz or equivalent.

Methodology:

- **$^1\text{H}$  NMR (Proton NMR):** The absence of signals in the regions corresponding to the aromatic and benzylic protons of non-deuterated Benzyl Benzoate confirms the high level of deuteration. Residual proton signals can be used to quantify the amount of non-deuterated impurity.
- **$^2\text{H}$  NMR (Deuterium NMR):** A deuterium NMR spectrum will show signals corresponding to the positions of the deuterium atoms, confirming their location in the molecule.
- **$^{13}\text{C}$  NMR (Carbon-13 NMR):** The carbon spectrum can also be used to confirm the overall structure of the molecule.

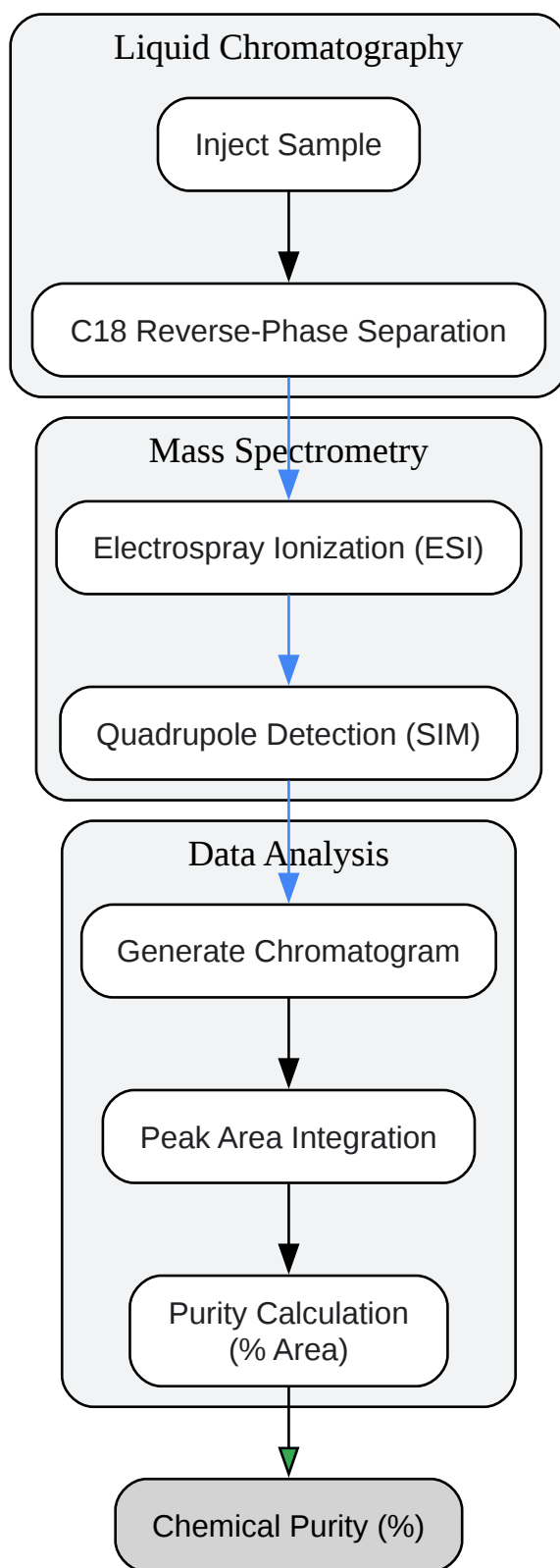
## Mandatory Visualizations

The following diagrams illustrate the analytical workflow for the certification of **Benzyl Benzoate-D12**.



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Caption: Analytical workflow for **Benzyl Benzoate-D12** certification.



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Caption: Workflow for chemical purity determination by LC-MS.

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## References

- 1. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
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